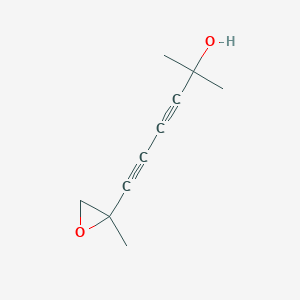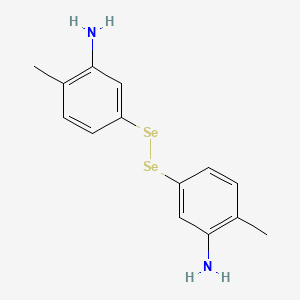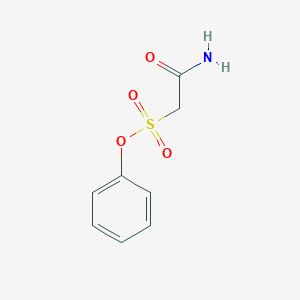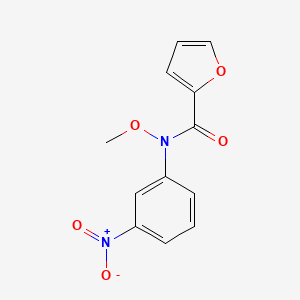
N-Methoxy-N-(3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-(3-nitrophenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-Methoxy-N-(3-nitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-nitroaniline in the presence of a coupling agent such as EDC∙HCl and HOBt . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Methoxy-N-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methoxy-N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of N-Methoxy-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects . The furan ring structure also plays a crucial role in its biological activity by facilitating interactions with enzymes and receptors.
Comparison with Similar Compounds
N-Methoxy-N-(3-nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
N-Phenyl-N-(3-nitrophenyl)furan-2-carboxamide: Similar structure but lacks the methoxy group, which may affect its solubility and reactivity.
N-Methoxy-N-(3-chlorophenyl)furan-2-carboxamide: The presence of a chlorine atom instead of a nitro group can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
51639-78-2 |
|---|---|
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
N-methoxy-N-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O5/c1-18-13(12(15)11-6-3-7-19-11)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3 |
InChI Key |
GWMUVPZJKVQIPU-UHFFFAOYSA-N |
Canonical SMILES |
CON(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


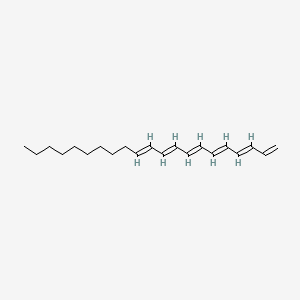
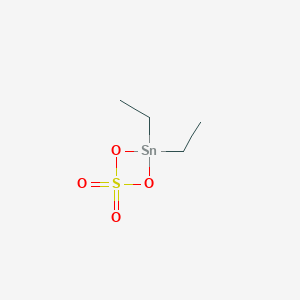

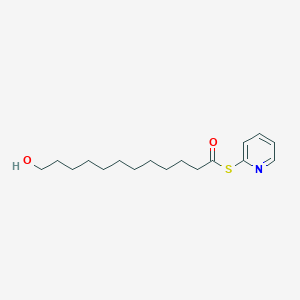
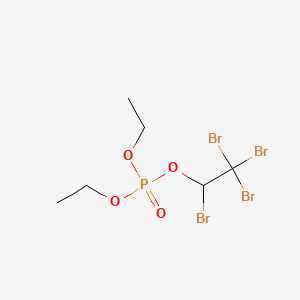
methanone](/img/structure/B14651417.png)
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)
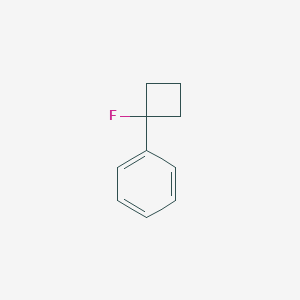

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
